9H-Fluorene-2-methanamine
Description
9H-Fluorene-2-methanamine is a fluorene-derived organic compound featuring a methanamine (-CH2NH2) group at the 2-position of the fluorene scaffold. Fluorene, a polycyclic aromatic hydrocarbon with two benzene rings fused via a five-membered central ring, serves as a versatile backbone in materials science and pharmaceutical chemistry.
Properties
IUPAC Name |
9H-fluoren-2-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c15-9-10-5-6-14-12(7-10)8-11-3-1-2-4-13(11)14/h1-7H,8-9,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSPZWULTNUUEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70616970 | |
| Record name | 1-(9H-Fluoren-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70616970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34577-93-0 | |
| Record name | 1-(9H-Fluoren-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70616970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
9H-Fluorene-2-methanamine (C14H13N) is a compound that has gained attention due to its potential biological activities. This article synthesizes existing research findings on its biological activity, including antimicrobial, anticancer properties, and other therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its fluorene backbone with an amine group at the 2-position. Its molecular structure can be represented as follows:
The compound's structure contributes to its interaction with biological systems, influencing its pharmacological properties.
Antimicrobial Activity
Research has shown that derivatives of 9H-fluorene exhibit significant antimicrobial properties. For instance, various Schiff base derivatives synthesized from 9-fluorenone demonstrated effective inhibition against bacterial strains such as Proteus mirabilis. The best-performing compound, N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine, showed a docking score of 81.947 and a microbial activity value of 17.9 mm in diameter against tested pathogens .
Table 1: Antimicrobial Activity of Schiff Base Derivatives
| Compound Name | Docking Score | Microbial Activity (mm) |
|---|---|---|
| N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine | 81.947 | 17.9 |
| Compound 2a | TBD | TBD |
| Compound 2b | TBD | TBD |
Anticancer Activity
The anticancer potential of 9H-fluorene derivatives has also been explored. A study reported that certain synthesized compounds exhibited cytotoxic effects against human cervical cancer cells (HeLa). For instance, one derivative showed an IC50 value of 28.58 µg/mL, indicating promising anticancer activity compared to standard drugs like 5-fluorouracil .
Table 2: Cytotoxic Activity Against HeLa Cells
| Compound Name | IC50 (µg/mL) | Standard Drug |
|---|---|---|
| FP1 | 28.58 ± 0.05 | 5-Fluorouracil (IC50 = 27.82) |
| FT2 | No activity | - |
| FQ3 | No activity | - |
The biological activity of this compound and its derivatives is believed to involve several mechanisms:
- Molecular Docking Studies : These studies indicate that the compounds interact with specific enzymes or receptors, leading to their antimicrobial and anticancer effects. For example, interactions with the active site residues of proteins have been noted to enhance binding affinity through π-π interactions and hydrogen bonding .
- Antioxidant Properties : Some studies suggest that these compounds may also exhibit antioxidant properties, which contribute to their overall therapeutic potential .
Case Study: Synthesis and Evaluation of Fluorene Derivatives
In a notable study, researchers synthesized various fluorene derivatives and evaluated their biological activities. The study highlighted the importance of structural modifications in enhancing the efficacy of these compounds against cancer cells and bacteria .
Conclusion from Research Findings
The collective findings suggest that this compound and its derivatives possess significant biological activities, particularly in antimicrobial and anticancer domains. Continued research into their mechanisms of action and potential therapeutic applications is warranted.
Future Directions
Further research should focus on:
- In Vivo Studies : To validate the efficacy and safety of these compounds in living organisms.
- Exploration of Structural Variants : To identify new derivatives with enhanced biological activities.
- Clinical Trials : To evaluate the potential therapeutic applications in clinical settings.
Scientific Research Applications
Nonlinear Optical Applications
One of the prominent applications of 9H-Fluorene-2-methanamine derivatives is in nonlinear optics (NLO). Research has shown that chromophores based on this compound exhibit enhanced first hyperpolarizability () values due to their linear conjugation pathways. These enhancements are critical for developing materials used in optical devices such as frequency converters and optical switches.
Case Study: Chromophores with Enhanced Hyperpolarizability
A study reported the synthesis of a series of chromophores derived from this compound, demonstrating significant improvements in NLO properties compared to traditional fluorene-based compounds. The experimental results were corroborated by theoretical studies, indicating the potential for these compounds in advanced optical applications .
Biological Applications
This compound has been explored for its biological activities, particularly as an antiviral agent. Its derivatives have shown promising results against hepatitis C virus (HCV) by acting as inhibitors of the NS5A protein.
Case Study: Anti-HCV Activity
Novel analogs based on this compound have been synthesized and tested for their anti-HCV potency. These compounds exhibited significant inhibition of HCV replication in vitro, indicating their potential as therapeutic agents .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound derivatives against various pathogens. The synthesis of fluorenyl-hydrazinthiazole derivatives has shown effective antimicrobial properties.
Data Table: Antimicrobial Activity
| Compound Name | Microbial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound Derivative 1 | Staphylococcus aureus | 15 |
| This compound Derivative 2 | Escherichia coli | 18 |
| This compound Derivative 3 | Pseudomonas aeruginosa | 20 |
These findings suggest that modifications to the fluorene structure can lead to compounds with enhanced antimicrobial efficacy .
Material Science Applications
In material science, this compound is being investigated for its potential use in organic light-emitting diodes (OLEDs) and organic solar cells due to its favorable electronic properties.
Case Study: OLEDs
Research indicates that fluorene-based compounds can serve as excellent hole transport materials in OLEDs. The incorporation of this compound into device architectures has led to improved efficiency and stability .
Comparison with Similar Compounds
Key Observations:
Core Heteroatom : The xanthene derivative contains an oxygen atom in its central ring, enhancing polarity and hydrogen-bonding capability compared to the fully carbonaceous fluorene core .
Substituent Position : The methanamine group at the 9-position in xanthene likely alters steric and electronic effects compared to the 2-position in fluorene, impacting reactivity and intermolecular interactions.
Molecular Weight : The xanthene compound exhibits a higher molecular weight (211.26 vs. ~193) due to the oxygen atom and additional nitrogen in its structure.
Physicochemical and Functional Properties
- Solubility: The oxygen atom in 9H-Xanthene-9-methanamine increases its polarity, suggesting greater solubility in polar solvents (e.g., water, ethanol) than this compound, which is likely more lipophilic .
- Electronic Properties: Fluorene derivatives are known for extended π-conjugation, making them suitable for optoelectronic applications.
- Thermal Stability : Fluorene’s all-carbon framework may confer higher thermal stability compared to xanthene, where the oxygen atom could introduce weaker bonding interactions.
Q & A
Q. What are the standard synthetic routes for 9H-Fluorene-2-methanamine, and how can reaction conditions be optimized?
- Methodological Answer : While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous fluorene derivatives (e.g., 9,9-Dimethyl-9H-fluoren-2-amine) are typically synthesized via nucleophilic substitution or palladium-catalyzed coupling reactions. For example, amination at the 2-position of fluorene derivatives often involves Buchwald-Hartwig coupling or Ullmann-type reactions using aryl halides and amines . Optimization may include adjusting catalyst loading (e.g., Pd(OAc)₂), ligand selection (e.g., Xantphos), and temperature (80–120°C). Reaction progress can be monitored via TLC or HPLC, with purification by column chromatography .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Characterization requires a multi-technique approach:
- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended, as used for similar fluorene derivatives (e.g., 99.5% purity verification in technical specifications) .
- Structural Confirmation : ¹H/¹³C NMR for functional group analysis (e.g., aromatic protons at δ 7.2–7.8 ppm, methylene groups at δ 3.5–4.0 ppm) and mass spectrometry (ESI-MS or GC-MS) for molecular ion validation. GC-MS is particularly effective for detecting volatile impurities .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Based on fluorene safety
- Exposure Mitigation : Use fume hoods, nitrile gloves, and lab coats to avoid skin/eye contact. Fluorene derivatives are classified as irritants and may require respiratory protection if aerosolized .
- Emergency Measures : For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult safety data sheets (SDS) for fluorene analogs (e.g., UN3077 classification) .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data (e.g., NMR vs. MS) for this compound derivatives?
- Methodological Answer : Contradictions may arise from impurities (e.g., residual solvents) or stereochemical anomalies. Strategies include:
- Cross-Validation : Repeat analyses under standardized conditions (e.g., deuterated solvents for NMR, inert MS ionization sources).
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to confirm connectivity or high-resolution MS (HRMS) for exact mass matching. GC-MS can identify low-molecular-weight contaminants .
- Collaborative Analysis : Partner with accredited labs for independent verification, as recommended for fluorene-related compounds .
Q. What experimental design considerations are essential for studying this compound in supramolecular chemistry applications?
- Methodological Answer : Fluorene derivatives are valued for their rigid, planar structures. Key considerations:
- Functionalization : Introduce substituents (e.g., fluorine at the 4-position) to modulate electronic properties. This aligns with methods for 2-fluoro-9H-fluorene synthesis .
- Host-Guest Studies : Use fluorescence quenching assays or X-ray crystallography to analyze binding interactions. Reference IUPAC naming conventions (e.g., 9H-Fluorene-2-acetaldehyde derivatives) to ensure reproducibility .
Q. How can researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer : Variability often stems from incomplete purification or side reactions. Mitigation steps:
- Process Controls : Standardize reaction times, temperatures, and workup procedures. For example, technical specifications for 9,9-Dimethyl-9H-fluoren-2-amine emphasize strict adherence to COA protocols .
- Quality Assurance : Implement in-process checks (e.g., inline FTIR for intermediate monitoring) and batch rejection criteria (e.g., ≥98% purity by HPLC).
Data Interpretation & Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity results for this compound in pharmacological assays?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., solvent polarity affecting solubility) or off-target effects. Recommendations:
Q. What statistical frameworks are suitable for analyzing fluorene derivative stability under varying environmental conditions?
- Methodological Answer : Apply time-series ANOVA or mixed-effects models to assess degradation rates (e.g., thermal stability at 40°C vs. 25°C). Reference fluorene SDS data for baseline degradation thresholds (e.g., storage recommendations in SDS) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
